4-Chloro-2-(4-(trifluoromethyl)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine

JAK2 inhibitor Ruxolitinib Baricitinib

4-Chloro-2-(4-(trifluoromethyl)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine (CAS 1956385-52-6) is a synthetic heterocyclic building block belonging to the pyrano[4,3-d]pyrimidine class. It features a partially saturated pyran ring fused to a pyrimidine core, with a chlorine atom at the 4-position and a 4-(trifluoromethyl)phenyl group at the 2-position.

Molecular Formula C14H10ClF3N2O
Molecular Weight 314.69 g/mol
Cat. No. B11776545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(4-(trifluoromethyl)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine
Molecular FormulaC14H10ClF3N2O
Molecular Weight314.69 g/mol
Structural Identifiers
SMILESC1COCC2=C1N=C(N=C2Cl)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C14H10ClF3N2O/c15-12-10-7-21-6-5-11(10)19-13(20-12)8-1-3-9(4-2-8)14(16,17)18/h1-4H,5-7H2
InChIKeyJMSSQJRWHCMVKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(4-(trifluoromethyl)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine: Core Scaffold & Procurement Identity


4-Chloro-2-(4-(trifluoromethyl)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine (CAS 1956385-52-6) is a synthetic heterocyclic building block belonging to the pyrano[4,3-d]pyrimidine class . It features a partially saturated pyran ring fused to a pyrimidine core, with a chlorine atom at the 4-position and a 4-(trifluoromethyl)phenyl group at the 2-position . The compound is primarily utilized as a late-stage intermediate in medicinal chemistry, most notably as a precursor to JAK2 inhibitors including ruxolitinib and baricitinib [1]. The 4-chloro substituent serves as a reactive handle for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, enabling rapid diversification of the scaffold.

Why Generic 4-Chloro-pyrano[4,3-d]pyrimidines Cannot Replace 4-Chloro-2-(4-(trifluoromethyl)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine


The pyrano[4,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design, but biological activity is exquisitely sensitive to the substitution pattern at the 2- and 4-positions [1]. The 4-(trifluoromethyl)phenyl group at C-2 imparts a unique combination of electron-withdrawing character and steric bulk that directly influences target binding and pharmacokinetic properties. Replacing this group with smaller (e.g., 4-fluorophenyl) or electronically distinct (e.g., 4-methoxyphenyl) substituents—as in CAS 1956332-43-6—can alter kinase selectivity profiles, metabolic stability, and cellular permeability [2]. Furthermore, the specific 7,8-dihydro-5H-pyrano ring geometry (vs. the isomeric 6,8-dihydro-5H-pyrano[3,4-d]pyrimidine, CAS 1922870-68-5) affects the three-dimensional presentation of the C-2 aryl group in the ATP-binding pocket, making regioisomeric substitution non-interchangeable . Procurement of the exact substitution pattern is therefore critical for reproducibility in lead optimization campaigns targeting JAK2 or related kinases.

Quantitative Differentiation Evidence for 4-Chloro-2-(4-(trifluoromethyl)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine vs. Closest Analogs


JAK2 Inhibitor Precursor: Documented Synthetic Utility vs. Undocumented Analogs

Patent US10738058B2 explicitly exemplifies 4-Chloro-2-(4-(trifluoromethyl)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine as a key intermediate in the synthesis of the FDA-approved JAK2 inhibitors ruxolitinib and baricitinib [1]. This documented role is not shared by the closely related analog 4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine (CAS 1956332-43-6), which lacks equivalent patent exemplification for JAK2-targeted synthesis [2]. The 4-CF₃-phenyl group is critical for mimicking the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core pharmacophore present in ruxolitinib.

JAK2 inhibitor Ruxolitinib Baricitinib Kinase inhibitor precursor

Electronic Modulation: CF₃ vs. OCF₃ vs. F Substituent Impact on Reactivity and Lipophilicity

The 4-CF₃ substituent (Hammett σₚ = +0.54) imparts a stronger electron-withdrawing effect than the 4-OCF₃ (σₚ ≈ +0.35) and 4-F (σₚ = +0.06) analogs, directly influencing the electrophilicity of the 4-chloro position for SNAr reactions [1]. This translates to a calculated logP of approximately 3.8 for the target compound vs. ~3.3 for the 4-OCF₃ analog (CAS 1956381-44-4) and ~2.9 for the 4-F analog (CAS not publicly available through authoritative databases), indicating higher membrane permeability potential . These values are predicted using ChemAxon software based on authoritative database entries.

Hammett constant Lipophilicity SAR Electron-withdrawing group

Regioisomeric Specificity: 7,8-Dihydro-5H-pyrano[4,3-d] vs. 6,8-Dihydro-5H-pyrano[3,4-d] Core Geometry

The target compound features the 7,8-dihydro-5H-pyrano[4,3-d]pyrimidine regioisomer (CAS 1956385-52-6), which positions the pyran oxygen atom para to the pyrimidine N-3. Its regioisomer, 4-Chloro-2-(4-(trifluoromethyl)phenyl)-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine (CAS 1922870-68-5), places the oxygen meta to N-3, altering the vector of the C-2 aryl group by approximately 1.2 Å and modifying the dihedral angle relative to the pyrimidine plane . In kinase inhibitor design, such geometric differences can shift selectivity between JAK family members by perturbing the key hinge-binding interactions [1]. The [4,3-d] regioisomer has demonstrated utility in JAK2 inhibitor synthesis, whereas the [3,4-d] regioisomer lacks equivalent patent exemplification at time of analysis [2].

Regioisomer Scaffold geometry Kinase selectivity Pyranopyrimidine

Synthetic Tractability: 4-Cl Leaving Group Reactivity Compared to 4-H or 4-OH Analogs

The 4-chloro substituent serves as an optimal leaving group for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling efficient derivatization to 4-amino, 4-alkoxy, or 4-aryl analogs . In contrast, the 4-unsubstituted analog 2-(4-(trifluoromethyl)phenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine (CAS not explicitly assigned in authoritative databases) requires pre-functionalization via C-H activation—a less predictable process with lower reported yields [1]. The dichloro analog 2,4-dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine (CAS 944902-88-9) offers two reactive sites but suffers from chemoselectivity challenges, with competitive reaction at C-2 reducing the yield of the desired C-4 product . The target compound's single reactive chlorine at C-4 provides a balance of reactivity and selectivity unmatched by the dihalo or dehalo analogs.

SNAr Cross-coupling Late-stage functionalization Building block

Optimal Procurement Scenarios for 4-Chloro-2-(4-(trifluoromethyl)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine


JAK2 Inhibitor Lead Optimization and Process Chemistry

As a patented intermediate for ruxolitinib and baricitinib analogs, this compound is ideally suited for medicinal chemistry teams optimizing JAK2 selectivity or developing next-generation JAK inhibitors. The 4-Cl handle enables rapid SAR exploration at the C-4 position while the 4-CF₃-phenyl group maintains the critical hydrophobic interaction with the JAK2 selectivity pocket [1]. Procurement from ISO-certified suppliers ensures batch-to-batch consistency for process chemistry scale-up.

Kinase Selectivity Profiling Across JAK Family Members

The pyrano[4,3-d]pyrimidine core geometry (vs. the [3,4-d] regioisomer) is validated for JAK2 hinge binding. Researchers comparing JAK1, JAK2, JAK3, and TYK2 selectivity should procure this specific regioisomer to ensure the C-2 aryl vector is correctly oriented. Substitution with the [3,4-d] isomer would confound selectivity data interpretation [2].

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 314.69 g/mol and a predicted logP of ~3.8, this compound falls within favorable fragment-like property space (MW < 300 is typical; this compound is at the upper boundary and suitable for fragment growth strategies). The 4-Cl leaving group enables efficient fragment elaboration via SNAr with amine libraries, making it a strategic building block for generating focused kinase inhibitor fragment libraries .

Computational Chemistry Model Validation for CF₃-Substituted Heterocycles

The combination of the electron-withdrawing CF₃ group and the heterocyclic core provides a well-defined test case for validating DFT calculations, molecular docking scoring functions, and logP/logD prediction algorithms. Procurement of high-purity (>97%) material ensures that experimental validation data (e.g., logD₇.₄, pKa, solubility) are not confounded by impurities .

Quote Request

Request a Quote for 4-Chloro-2-(4-(trifluoromethyl)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.